trans-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate
Description
Chemical Structure and Synthesis trans-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1393732-25-6, molecular formula: C₁₁H₂₁NO₄) is a pyrrolidine derivative featuring hydroxymethyl groups at the 3 and 4 positions and a tert-butyl carbamate protecting group at the 1-position . Its synthesis typically involves stereoselective reduction of ester precursors. For example, describes the synthesis of the (3R,4R)-isomer (compound 21) via a multi-step process involving sodium borohydride (NaBH₄) in ethanol/methanol with CaCl₂ activation, which offers superior safety and atom economy compared to traditional LiAlH₄ methods .
Properties
IUPAC Name |
tert-butyl (3R,4R)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-4-8(6-13)9(5-12)7-14/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFYZXCUGNIOCW-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895245-32-6 | |
| Record name | 1,1-Dimethylethyl (3R,4R)-3,4-bis(hydroxymethyl)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=895245-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and tert-butyl bromoacetate.
Formation of Intermediate: Pyrrolidine reacts with tert-butyl bromoacetate under basic conditions to form tert-butyl pyrrolidine-1-carboxylate.
Hydroxymethylation: The intermediate is then subjected to hydroxymethylation using formaldehyde and a suitable base, such as sodium hydroxide, to introduce the hydroxymethyl groups at the 3 and 4 positions of the pyrrolidine ring.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
While the above method is suitable for laboratory-scale synthesis, industrial production may involve more efficient and scalable processes. These could include continuous flow reactions, optimized reaction conditions, and the use of catalysts to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
trans-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form the corresponding alcohols or amines using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent under acidic conditions.
Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as NaH (Sodium hydride).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Ethers or esters.
Scientific Research Applications
trans-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Industry: The compound can be used in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism by which trans-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl groups can form hydrogen bonds with active site residues, while the pyrrolidine ring can fit into hydrophobic pockets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomers: cis vs. trans Configuration
The cis isomer (Rel-tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate) shares the same molecular formula but differs in stereochemistry. Key distinctions include:
- Synthetic Accessibility : The trans isomer is more commonly reported in pharmaceutical syntheses (e.g., ATX-inhibitors in ), likely due to its conformational stability .
- Reactivity : The spatial arrangement of hydroxymethyl groups in the trans isomer may favor cyclization or intermolecular interactions compared to the cis form .
| Property | trans-Isomer | cis-Isomer |
|---|---|---|
| CAS Number | 1393732-25-6 | Not explicitly provided |
| Configuration | (3R,4R) | (3R,4S) |
| Stability | Stable under refrigeration | Likely similar, but less studied |
Positional Isomers: 3,4 vs. 2,5 Substitution
The 2,5-bis(hydroxymethyl) analog (tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate) differs in substituent positions:
Functional Group Analogs
a. Cyclodeca[b]furan Derivatives ()
Compounds 3 and 4 from feature bis(hydroxymethyl) groups on a decahydro-cyclodeca[b]furan core. Key differences:
- Complexity : Larger, fused-ring systems introduce steric hindrance, reducing synthetic accessibility compared to pyrrolidines .
- Bioactivity : Cyclodeca[b]furan derivatives are explored for antimicrobial properties, whereas pyrrolidine analogs are prioritized in neurological and metabolic drug candidates .
b. Fluoropyridine-Modified Pyrrolidines ()
Examples include (±)-trans-1-tert-butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate. These compounds:
Biological Activity
trans-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate is an organic compound characterized by its unique structure, which includes a pyrrolidine ring and two hydroxymethyl groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.
Chemical Structure and Properties
- Molecular Formula : C11H21NO4
- CAS Number : 895245-31-5
- Structural Features : The compound features a pyrrolidine ring, hydroxymethyl substituents at the 3 and 4 positions, and a tert-butyl ester group. These structural elements contribute to its reactivity and biological interactions.
The biological activity of this compound is hypothesized to involve interactions with enzymes or receptors. The hydroxymethyl groups can form hydrogen bonds with active site residues in proteins, while the hydrophobic pyrrolidine ring may enhance binding affinity through interactions with hydrophobic pockets in target proteins.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Its structural features allow it to mimic substrates or transition states in enzymatic reactions.
- Antioxidant Properties : Preliminary studies suggest that compounds with similar structures possess antioxidant activities, which may be relevant for protecting cells from oxidative stress.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate | Amino group instead of hydroxymethyl | Potentially different enzyme interactions |
| tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | Stereoisomer with different spatial arrangement | Variations in binding affinity and specificity |
Research Findings
Recent studies have focused on the synthesis and characterization of this compound. Key findings include:
- Synthesis Routes : The compound can be synthesized from pyrrolidine and tert-butyl bromoacetate through hydroxymethylation processes.
- Biological Testing : Initial assays indicate promising activity against certain enzyme targets, warranting further investigation into its pharmacological potential.
Q & A
Basic Research Questions
Q. What are the standard characterization techniques for confirming the structure of trans-tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate?
- Methodological Answer : The compound is typically characterized using multinuclear NMR (¹H, ¹³C, and ³¹P if applicable) to confirm stereochemistry and functional groups. For example, ³¹P NMR can detect rotameric mixtures in structurally similar pyrrolidine derivatives . Mass spectrometry (ESI-MS or HRMS) is essential for verifying molecular weight, with HRMS achieving sub-ppm accuracy for precise formula confirmation. Polarimetry may supplement NMR for chiral centers if enantiopure synthesis is reported .
Q. How is this compound synthesized in academic settings?
- Methodological Answer : A representative synthesis involves protecting the pyrrolidine core with a tert-butyloxycarbonyl (Boc) group, followed by hydroxymethylation at C3 and C4. For example, (3R,4R)-isomers are synthesized via stereoselective reduction of ketone intermediates or enzymatic resolution. Reaction conditions (e.g., anhydrous solvents, −78°C for sensitive intermediates) and Boc deprotection with TFA are critical for yield optimization .
Advanced Research Questions
Q. What challenges arise in maintaining stereochemical integrity during the synthesis of this compound, and how can they be addressed?
- Methodological Answer : Epimerization at C3/C4 is a key challenge. Strategies include:
- Using bulky protecting groups (e.g., triethylsilyl) to sterically hinder racemization .
- Low-temperature reactions (−20°C to 0°C) to minimize thermal isomerization .
- Chiral HPLC or enzymatic resolution to separate diastereomers post-synthesis .
Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?
- Methodological Answer : Yield optimization for phosphonates or fluorinated derivatives involves:
- Catalyst screening: DMAP or triethylamine improves coupling efficiency in phosphorylated analogs .
- Solvent selection: Dichloromethane or THF minimizes side reactions in Boc deprotection .
- Microreactor systems: Enhanced mixing in continuous-flow setups increases reproducibility for multistep reactions (e.g., 68% yield achieved in integrated microreactors for similar compounds) .
Q. If NMR data shows unexpected signals, how should researchers investigate potential rotameric mixtures or impurities?
- Methodological Answer :
- Step 1 : Perform variable-temperature NMR (e.g., 25°C to 60°C) to observe signal coalescence, indicative of rotameric equilibria .
- Step 2 : Use 2D NMR (COSY, HSQC) to assign overlapping proton and carbon signals.
- Step 3 : Compare experimental ¹³C NMR shifts with DFT-calculated values to confirm rotamer populations .
- Contradiction Note : If impurities persist, silica gel chromatography with EtOAc/hexane gradients (e.g., 1:4 to 1:1) effectively isolates the target compound from byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
